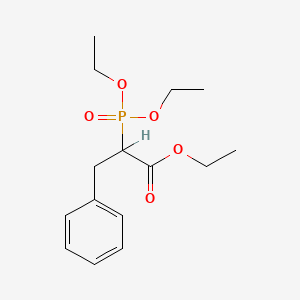

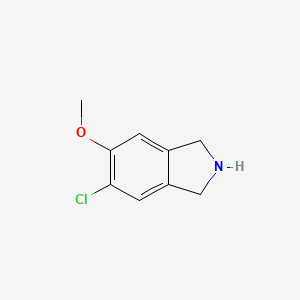

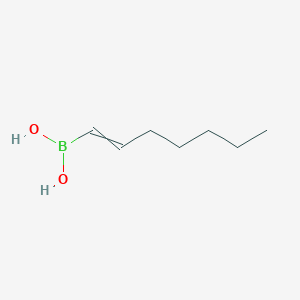

![molecular formula C18H13ClFN3O B8803134 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide CAS No. 59468-83-6](/img/structure/B8803134.png)

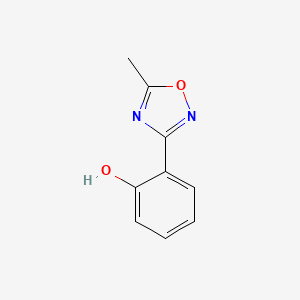

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide

Descripción general

Descripción

This compound, also known as Flualprazolam, is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a potent ‘designer benzodiazepine’ that has been associated with sedation, loss of consciousness, memory loss, and disinhibition .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a report from the National Forensic Laboratory in Slovenia describes the successful characterization and identification of this compound using various analytical techniques .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For example, it has been found that several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, are involved in its biotransformation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as nuclear magnetic resonance, High Performance Liquid Chromatography – Time of flight (HPCL-TOF), GCMS and Fourier transform infrared spectroscopy (FTIR) Attenuated Total Reflection (ATR) .Safety And Hazards

This compound has significant abuse potential. It has been associated with sedation, loss of consciousness, memory loss, and disinhibition . Over 25 deaths occurred after confirmed exposure to this compound . It is also worth noting that it is currently listed under Schedule IV of the 1971 Convention on Psychotropic Substances .

Direcciones Futuras

Given the increasing prevalence of new psychoactive substances on the market, there is a need for continued research into the properties and effects of compounds like this one . This includes further studies into its toxicokinetics, potential for abuse, and the development of methods for its detection and identification in various contexts .

Propiedades

Número CAS |

59468-83-6 |

|---|---|

Nombre del producto |

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide |

Fórmula molecular |

C18H13ClFN3O |

Peso molecular |

341.8 g/mol |

Nombre IUPAC |

8-chloro-6-(2-fluorophenyl)-1-methyl-5-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-5-ium |

InChI |

InChI=1S/C18H13ClFN3O/c1-11-21-9-13-10-22(24)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |

Clave InChI |

FIDBLKWFRFIVLJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.